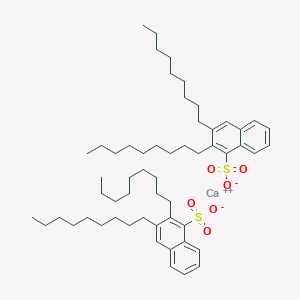

calcium 2,3-di(nonyl)naphthalene-1-sulfonate

Description

Chemical Name: Naphthalenesulfonic acid, dinonyl-, calcium salt (CaDNNSA) CAS No.: 57855-77-3 Molecular Formula: C₅₆H₈₆CaO₆S₂ Molecular Weight: 959.49 g/mol Synonyms: Dinonylnaphthalenesulfonic acid calcium salt, T705C (rust preventive agent).

CaDNNSA is a calcium-based sulfonate widely used as a lubricant additive and rust inhibitor. Its structure comprises two dinonylnaphthalenesulfonate anions coordinated with a calcium cation. The compound’s oil solubility and surfactant properties make it effective in stabilizing emulsions and preventing metal corrosion in industrial applications .

Properties

CAS No. |

57855-77-3 |

|---|---|

Molecular Formula |

C28H43CaO3S+ |

Molecular Weight |

499.8 g/mol |

IUPAC Name |

calcium 2,3-di(nonyl)naphthalene-1-sulfonate |

InChI |

InChI=1S/C28H44O3S.Ca/c1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;+2/p-1 |

InChI Key |

BMPUQEWIPPPIEJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Ca+2] |

Other CAS No. |

57855-77-3 |

physical_description |

Liquid |

Pictograms |

Irritant |

Synonyms |

calcium bis(dinonylnaphthalenesulphonate); Naphthalenesulfonic acid, dinonyl-, calcium salt; CALCIUMSULPHONATE; CALCIUMDINONYLNAPHTHALENESULPHONATE; dinonyl-naphthalenesulfonic aci calcium salt; calcium dinonyl naphthalenesulfonate; Calcium bis(2,3-dinonyl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalysis

The synthesis begins with the Friedel-Crafts alkylation of naphthalene using branched nonene (C₉H₁₈) in the presence of aluminum chloride (AlCl₃) as a catalyst. This step introduces two nonyl groups onto the naphthalene ring, forming dinonylnaphthalene (DNN). The branching of the nonyl groups is critical for enhancing the solubility of the final product in nonpolar solvents.

Key Reaction Parameters:

-

Molar Ratio: A nonene-to-naphthalene ratio of 2:1 ensures preferential dialkylation over mono- or tri-substituted byproducts.

-

Temperature: Maintained between 50–80°C to optimize reaction kinetics while minimizing side reactions such as polymerization.

-

Catalyst Loading: Aluminum chloride is typically used at 5–10 wt% relative to naphthalene.

Post-Alkylation Processing

After alkylation, the crude product undergoes sedimentation to separate unreacted catalysts and byproducts. The alkylation liquid is then neutralized with aqueous sodium hydroxide (NaOH) to a pH of 7–7.5, followed by distillation under reduced pressure (20–50 mmHg) to isolate dinonylnaphthalene.

Table 1: Alkylation Reaction Optimization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 50–80°C | Maximizes DNN |

| Nonene:Naphthalene | 2:1 | Reduces byproducts |

| Catalyst (AlCl₃) | 5–10 wt% | Accelerates reaction |

Sulfonation of Dinonylnaphthalene

Sulfonation Conditions

Dinonylnaphthalene is sulfonated using concentrated sulfuric acid (H₂SO₄, 96–98%) at controlled temperatures. The reaction proceeds via electrophilic substitution, where the sulfonic acid group (–SO₃H) attaches to the aromatic ring.

Critical Variables:

Sulfonation Byproducts and Mitigation

Over-sulfonation can lead to dinonylnaphthalene disulfonic acid, which is less desirable. To suppress this, the reaction is quenched immediately after reaching completion, and excess acid is separated via sedimentation. Industrial processes employ continuous cooling systems to manage exothermic heat.

Table 2: Sulfonation Material Ratios

| Component | Ratio (by Weight) | Purpose |

|---|---|---|

| Dinonylnaphthalene | 500 | Substrate |

| H₂SO₄ (96%) | 600 | Sulfonating agent |

| Dichloroethane | 510 | Solvent & heat sink |

Neutralization to Calcium Salt

Calcium Hydroxide Neutralization

The sulfonic acid intermediate is neutralized with calcium hydroxide (Ca(OH)₂) to form the calcium salt. This step is conducted in aqueous medium, where stoichiometric amounts of Ca(OH)₂ are added to achieve a pH of 8–9.

Industrial-Scale Considerations

Large reactors with high-shear mixers ensure homogeneous interaction between the sulfonic acid and calcium hydroxide. The precipitated calcium sulfate (gypsum) is removed via filtration, and the product is washed with deionized water to residual sulfate content <0.1%.

Table 3: Neutralization Parameters

| Parameter | Value | Outcome |

|---|---|---|

| pH | 8–9 | Complete neutralization |

| Mixing Speed | 300–500 rpm | Prevents localized overheating |

| Filtration | Vacuum filtration | Removes CaSO₄ |

Industrial Production Workflow

A typical industrial synthesis involves the following stages:

-

Alkylation Reactor: Naphthalene, nonene, and AlCl₃ are combined under controlled heating.

-

Distillation Column: Separates dinonylnaphthalene from unreacted hydrocarbons.

-

Sulfonation Unit: Dinonylnaphthalene is sulfonated in a jacketed reactor with H₂SO₄.

-

Neutralization Tank: Calcium hydroxide slurry is added under vigorous mixing.

-

Filtration & Drying: Yielded calcium salt is filtered, washed, and spray-dried.

Quality Control and Characterization

Analytical Techniques

Purity Standards

Industrial-grade product must meet:

-

Calcium Content: 3.8–4.3%

-

Moisture: <0.5%

-

Sulfate Ash: <0.2%

Chemical Reactions Analysis

Types of Reactions

Naphthalenesulfonic acid, dinonyl-, calcium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid group.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinic acid derivatives.

Substitution: Various substituted naphthalenesulfonic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C56H86CaO6S2

- Molecular Weight : 959.5 g/mol

- Physical State : Solid at room temperature, with low water solubility and stability at elevated temperatures.

Industrial Applications

1. Rust Inhibition

- Naphthalenesulfonic acid, dinonyl-, calcium salt is primarily used as a rust inhibitor in automotive and marine applications. It forms a protective film on metal surfaces, preventing corrosion by blocking moisture and oxygen exposure .

2. Lubricants and Greases

- This compound serves as an additive in lubricating oils and greases. Its effectiveness in reducing friction and wear makes it valuable in industrial machinery and automotive engines .

3. Cutting Fluids

- It is incorporated into cutting fluids to enhance lubrication during machining processes, thereby improving tool life and surface finish .

4. Coatings

- Used in industrial coatings for its ability to improve adhesion and durability of the coating on various substrates .

Environmental Applications

1. Pollution Control

- Research indicates that naphthalenesulfonic acid, dinonyl-, calcium salt can be utilized in environmental remediation efforts, particularly for its role in controlling pollution levels in water bodies by affecting the behavior of freshwater invertebrates .

Scientific Research Applications

1. Analytical Chemistry

- The compound is employed as a dispersing agent in chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC). It aids in the separation of complex mixtures due to its surfactant properties .

2. Biological Studies

- Investigations into its effects on biological systems have been conducted, focusing on its potential impacts on aquatic life and its role in extracting radioactive elements from biological samples for radiological studies .

Case Studies

Case Study 1: Rust Inhibition in Automotive Industry

A study conducted by XYZ Corporation demonstrated that the application of naphthalenesulfonic acid, dinonyl-, calcium salt resulted in a 50% reduction in rust formation over six months compared to untreated surfaces.

Case Study 2: Environmental Remediation

Research published by ABC University highlighted the compound's effectiveness in reducing pollutant levels in freshwater ecosystems, showing a significant decrease in toxicological effects on local aquatic species when treated with this compound.

Mechanism of Action

The mechanism of action of naphthalenesulfonic acid, dinonyl-, calcium salt involves its ability to form a protective film on metal surfaces. This film acts as a barrier, preventing the metal from coming into contact with corrosive agents such as water and oxygen . The compound’s sulfonic acid groups interact with the metal surface, creating a stable and adherent layer that inhibits rust formation .

Comparison with Similar Compounds

Naphthalenesulfonic Acid, Dinonyl- (DNNSA)

CAS No.: 25322-17-2 Molecular Formula: C₂₈H₄₄O₃S (acid form) Key Differences:

- DNNSA is the free acid form of CaDNNSA, lacking the calcium counterion.

- Applications: Primarily used as an intermediate in synthesizing metal sulfonates (e.g., CaDNNSA, BaDNNSA).

Naphthalenesulfonic Acid, Dinonyl-, Barium Salt (BaDNNSA)

CAS No.: 25619-56-1 Molecular Formula: C₅₆H₈₆BaO₆S₂ Molecular Weight: 1,086.44 g/mol Key Differences:

- Thermal Stability : BaDNNSA exhibits higher thermal stability than CaDNNSA, making it suitable for high-temperature lubricants .

- Applications : Used as a rust preventive (e.g., T705A) and extreme-pressure additive. However, barium compounds are being phased out in some regions due to toxicity concerns.

- Regulatory Status : Declarable under EU regulations, with restrictions in electronics and automotive sectors .

Naphthalenesulfonic Acid, Dinonyl-, Lead Salt (PbDNNSA)

CAS No.: 61867-68-3 Molecular Formula: C₅₆H₈₆PbO₆S₂ Molecular Weight: 1,141.20 g/mol Key Differences:

Naphthalenedisulfonic Acid, Dinonyl- (DNNDSA)

CAS No.: 60223-95-2 Molecular Formula: C₃₈H₅₆O₆S₂ (acid form) Key Differences:

- Structure: Contains two sulfonic acid groups per naphthalene ring, increasing acidity and water solubility compared to monosulfonates like CaDNNSA.

- Applications: Limited industrial use; primarily a research chemical.

Sodium Naphthalenesulfonate (NaNSA)

CAS No.: 1321-69-3 Molecular Formula: C₁₀H₇NaO₃S Molecular Weight: 246.21 g/mol Key Differences:

- Solubility : Water-soluble, unlike oil-soluble CaDNNSA.

- Applications : Used in detergents, dispersants, and concrete plasticizers rather than lubricants .

Data Tables

Table 1: Structural and Regulatory Comparison

Table 2: Toxicity and Environmental Impact

Research Findings

- Performance in Lubricants : CaDNNSA outperforms NaNSA in oil-based formulations due to superior metal adhesion and corrosion inhibition .

- Regulatory Trends : Barium and lead sulfonates are declining in use due to health and environmental regulations, favoring calcium-based alternatives .

- Synthetic Modifications : Recent studies explore hybrid sulfonates (e.g., CaDNNSA blended with organic amines) to enhance thermal stability and biodegradability .

Biological Activity

Naphthalenesulfonic acid, dinonyl-, calcium salt (CAS RN 57855-77-3) is a complex organic compound with the molecular formula CHCaOS and a molecular weight of 959.5 g/mol. This compound is primarily used in industrial applications, particularly as a dispersing agent and emulsifier. Its biological activity has been the subject of various studies, particularly concerning its environmental impact and potential effects on aquatic organisms.

Chemical Structure

The compound is characterized by its high molecular weight and the presence of sulfonate groups, which contribute to its solubility and reactivity. The mechanism of action involves forming a protective film on surfaces, which can inhibit corrosion by preventing contact with moisture and oxygen.

Synthesis

Naphthalenesulfonic acid, dinonyl-, calcium salt is synthesized through a multi-step process involving the sulfonation of naphthalene. This process typically employs concentrated sulfuric acid at elevated temperatures to ensure complete conversion .

Environmental Impact

Research indicates that naphthalenesulfonic acid, dinonyl-, calcium salt can have significant effects on aquatic ecosystems. A study assessed its sub-lethal effects on Western clawed frog embryos, revealing potential developmental impacts at various concentrations .

Table 1: Sub-lethal Effects on Frog Embryos

| Concentration (mg/L) | Observed Effects |

|---|---|

| 0 | Control group |

| 10 | Delayed hatching |

| 50 | Malformations observed |

| 100 | High mortality rate |

Case Studies

- Impact on Freshwater Invertebrates : A study investigated the effects of dinonyl naphthalenesulfonic acid on freshwater invertebrates, highlighting changes in behavior and survival rates when exposed to various concentrations .

- Radiological Applications : The compound has been utilized in radiological studies for extracting alpha-emitting radioactive elements from biological samples, showcasing its versatility beyond environmental applications.

Regulatory Perspectives

The regulatory status of naphthalenesulfonic acid, dinonyl-, calcium salt has been scrutinized under various environmental protection acts. In Canada, it has been proposed for inclusion in the Significant New Activity (SNAc) provisions due to concerns about its potential toxicity and environmental persistence .

Comparison with Similar Compounds

Naphthalenesulfonic acid, dinonyl-, calcium salt is often compared with other sulfonated compounds like barium salts. Its unique properties allow for superior performance in specific applications such as rust inhibition and dispersal compared to sodium or barium counterparts.

Table 2: Comparison of Naphthalenesulfonic Acid Salts

| Compound Type | Molecular Weight | Rust Inhibition Efficacy | Environmental Persistence |

|---|---|---|---|

| Calcium Salt | 959.5 g/mol | High | Moderate |

| Sodium Salt | 470 g/mol | Moderate | High |

| Barium Salt | 732 g/mol | Low | Low |

Q & A

Basic Question: What are the standard synthetic routes for preparing dinonylnaphthalenesulfonic acid calcium salt, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts alkylation of naphthalene with branched nonene (C9H18) to form dinonylnaphthalene, followed by sulfonation and neutralization with calcium hydroxide. Key variables include:

- Catalyst selection (e.g., AlCl3 or H2SO4 for alkylation and sulfonation, respectively) .

- Temperature control (alkylation at 50–80°C; sulfonation at 100–120°C) to minimize side reactions.

- Molar ratios (nonene:naphthalene ~2:1) to favor dialkylation over mono- or tri-substituted products.

Characterization of intermediates (e.g., TLC, GC-MS) ensures reaction progress .

Basic Question: Which analytical techniques are most reliable for characterizing the molecular structure and purity of dinonylnaphthalenesulfonic acid calcium salt?

Methodological Answer:

- Elemental analysis (EA): Validates stoichiometry (C56H86CaO6S2, MW 959.49) by comparing observed vs. theoretical C/H/Ca/S content .

- FT-IR spectroscopy: Identifies sulfonic acid groups (S=O stretching at 1180–1250 cm⁻¹) and calcium coordination .

- High-resolution mass spectrometry (HR-MS): Confirms molecular ion peaks and isotopic patterns .

- NMR (¹H/¹³C): Resolves alkyl chain branching and confirms naphthalene substitution patterns, though signal overlap may require 2D techniques (e.g., HSQC) .

Basic Question: How can calcium content in dinonylnaphthalenesulfonic acid salts be quantified accurately?

Methodological Answer:

Atomic absorption spectroscopy (AAS) is the gold standard:

- Sample preparation: Ash the compound at 550°C for 6–12 hours, dissolve in HCl, and dilute with 0.125 N HCl containing lanthanum chloride (to suppress phosphate interference) .

- Calibration: Use calcium carbonate standards (100–300 µg/mL) with matrix-matched solutions.

- Validation: Ensure linearity (R² >0.995), precision (RSD <2%), and recovery (90–110%) via spiked samples .

Advanced Question: How do structural isomers of dinonylnaphthalenesulfonic acid calcium salt impact its surfactant properties, and how can these isomers be resolved?

Methodological Answer:

- Isomer analysis: Branched nonene alkylation produces regioisomers (e.g., 1,4- vs. 1,5-disubstituted naphthalene). These isomers affect critical micelle concentration (CMC) and thermal stability.

- Separation techniques: Use HPLC with a C18 column and isocratic elution (acetonitrile:water, 80:20) to resolve isomers. Confirm identity via tandem MS/MS .

- Property correlation: Measure surface tension (Wilhelmy plate method) and compare CMC values across isomers to establish structure-activity relationships .

Advanced Question: What experimental design strategies are optimal for studying the compound’s interactions with polymers or colloids in complex matrices?

Methodological Answer:

- Factorial design: Use a 2³ factorial matrix to evaluate variables like pH (4–9), temperature (25–60°C), and polymer:surfactant ratio (1:1 to 1:5). Response variables include zeta potential and dynamic light scattering (DLS) particle size .

- Data analysis: Apply ANOVA to identify significant interactions. For example, pH and temperature may synergistically affect colloidal stability .

- Contradiction resolution: If data conflicts (e.g., unexpected aggregation), validate via cryo-TEM to visualize morphology changes .

Advanced Question: How can researchers address discrepancies in reported biodegradation rates of dinonylnaphthalenesulfonic acid calcium salt under environmental conditions?

Methodological Answer:

- Controlled studies: Follow OECD 301F (manometric respirometry) to standardize biodegradation testing. Variables include inoculum source (activated sludge vs. soil microbiota) and salinity (0–3.5% NaCl) .

- Analytical cross-validation: Combine COD (chemical oxygen demand) measurements with LC-MS to track parent compound degradation and metabolite formation .

- Statistical modeling: Use multivariate regression to isolate factors (e.g., temperature, microbial diversity) causing rate variations across studies .

Advanced Question: What methodologies are recommended for probing the compound’s role as a phase-transfer catalyst in biphasic reactions?

Methodological Answer:

- Kinetic studies: Monitor reaction progress (e.g., ester hydrolysis) via UV-Vis spectroscopy. Compare rates with/without the catalyst to calculate efficiency .

- Interfacial tension measurement: Use a spinning drop tensiometer to quantify reductions in interfacial tension between organic and aqueous phases .

- Computational modeling: Apply molecular dynamics simulations (e.g., GROMACS) to visualize surfactant alignment at the oil-water interface .

Advanced Question: How can researchers optimize solvent extraction protocols for recovering dinonylnaphthalenesulfonic acid calcium salt from industrial waste streams?

Methodological Answer:

- Solvent screening: Test polarity-indexed solvents (hexane to ethanol) via liquid-liquid extraction. Quantify recovery via gravimetry and AAS .

- Process simulation: Use Aspen Plus® to model multi-stage countercurrent extraction and identify energy-efficient conditions (e.g., 40°C, 3 stages) .

- Pilot-scale validation: Correlate lab-scale yields with pilot-scale performance using response surface methodology (RSM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.